Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate

Description

Molecular Architecture and Bonding Patterns

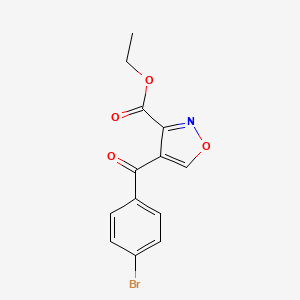

The compound’s molecular architecture comprises three distinct regions:

- Isoxazole Core : A five-membered heterocyclic ring with oxygen at position 1 and nitrogen at position 2.

- 4-Bromobenzoyl Group : A para-brominated benzoyl substituent at position 4 of the isoxazole ring, enabling conjugation with the heterocycle.

- Ethyl Ester : A carboxylate ester at position 3, contributing to the compound’s polarity and reactivity.

Key bonding patterns include:

- Conjugation : The isoxazole ring’s π-system conjugates with the benzoyl carbonyl group, stabilizing the molecule via resonance.

- Electron-Withdrawing Effects : The bromine atom and ester group withdraw electron density, polarizing the isoxazole ring and influencing reactivity.

Table 1: Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₀BrNO₄ | |

| Molecular Weight | 324.13 g/mol | |

| SMILES | CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Br | |

| Rotatable Bonds | 4 |

Crystallographic Analysis of Isoxazole-Bromobenzoyl Conformation

While direct crystallographic data for this compound is limited, insights can be drawn from structurally analogous isoxazole derivatives:

- Planarity : In ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate, the isoxazole and phenyl rings exhibit near-coplanarity (dihedral angle <6°). This suggests the bromobenzoyl group in Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate likely adopts a similar planar conformation, stabilized by resonance between the benzoyl carbonyl and isoxazole.

- Intermolecular Interactions : In related compounds, N–H···O and N–H···N hydrogen bonds facilitate supramolecular sheet formation. The absence of hydrogen bond donors in this compound may limit such interactions, favoring van der Waals forces instead.

Hypothesized Crystal Packing :

- The bromine atom’s steric bulk and the ethyl ester’s flexibility could lead to a monoclinic or triclinic crystal system, with layered stacking driven by halogen-π interactions.

Comparative Structural Analysis with Related Isoxazole Derivatives

Table 2: Structural Comparisons

Key Differences :

- Substituent Effects : The bromobenzoyl group in this compound introduces steric and electronic effects absent in simpler derivatives like 4-bromoisoxazole.

- Electronic Modulation : Compared to amino-substituted analogs, the bromine and ester groups reduce electron density on the isoxazole ring, altering reactivity toward electrophilic substitution.

Tautomeric and Stereoelectronic Properties

Tautomerism :

- The compound exists predominantly in the keto tautomer due to stabilization by the electron-withdrawing bromobenzoyl and ester groups. Enol tautomers are disfavored due to lack of acidic protons adjacent to the carbonyl.

Stereoelectronic Effects :

- Conjugation Pathways : The isoxazole ring’s lone pairs on oxygen and nitrogen conjugate with the benzoyl carbonyl, delocalizing electron density and rigidifying the structure.

- Inductive Effects : Bromine’s -I effect polarizes the benzoyl group, enhancing the electrophilicity of the isoxazole’s C-5 position.

DFT Insights :

- Calculations on similar isoxazoles reveal that substituents at position 4 significantly modulate HOMO-LUMO gaps, with electron-withdrawing groups lowering energy levels and influencing redox behavior.

Properties

IUPAC Name |

ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQOIILPCBXYPIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377130 | |

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338408-83-6 | |

| Record name | Ethyl 4-(4-bromobenzoyl)-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cycloaddition of Nitrile Oxides to Propargyl Halides

A prominent method for synthesizing isoxazole derivatives, including Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate, involves the 1,3-dipolar cycloaddition of nitrile oxides to alkynes (propargyl halides), followed by functional group transformations:

- Step 1: Generation of nitrile oxides from N-hydroxyimidoyl chlorides.

- Step 2: Cycloaddition with propargyl halides to form isoxazoles.

- Step 3: Cyanation of isoxazoles to cyanides.

- Step 4: Acid hydrolysis of cyanides to carboxylic acids.

- Step 5: Esterification of acids with diazomethane to yield ethyl esters.

Friedel-Crafts Acylation and Cyclization

Another approach involves Friedel-Crafts acylation to introduce the 4-bromobenzoyl group onto an isoxazole precursor or related aromatic intermediates:

- Use of 4-bromobenzoyl chloride as the acylating agent.

- Catalysis by Lewis acids such as aluminum chloride.

- Subsequent cyclization steps to form the isoxazole ring.

However, this method may generate significant wastewater and requires careful temperature control, sometimes at sub-zero temperatures, which can limit industrial scalability.

Esterification of 4-Bromobenzoic Acid Derivatives

Ethyl 4-bromobenzoate, a key intermediate, can be synthesized efficiently and then used as a building block for the target compound:

- Reaction of 4-bromobenzaldehyde with ethanol in the presence of cesium carbonate and an imidazolium salt catalyst in toluene at 60 °C for 3 hours.

- Workup involves washing with brine, concentration, and purification by column chromatography.

- Yields of up to 90% have been reported.

This ester can then be incorporated into the isoxazole framework via condensation or cycloaddition reactions.

- Data Table: Summary of Key Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Nitrile oxide generation | N-hydroxyimidoyl chlorides, base | - | Precursor for cycloaddition |

| 2 | Cycloaddition | Propargyl halides, reflux in xylene | - | Forms isoxazole ring |

| 3 | Cyanation | Me2C(OH)CN/(Me2N)2C=NH | - | Converts isoxazole to cyanide intermediate |

| 4 | Acid hydrolysis | Acidic aqueous conditions | - | Converts cyanide to carboxylic acid |

| 5 | Esterification | Diazomethane | - | Forms ethyl ester |

| 6 | Friedel-Crafts acylation | 4-bromobenzoyl chloride, AlCl3, low temperature | Variable | Environmental concerns, low temp required |

| 7 | Ester synthesis (intermediate) | 4-bromobenzaldehyde, ethanol, cesium carbonate, imidazolium salt, toluene, 60 °C, 3 h | 90 | High yield, scalable |

- The cycloaddition approach offers modularity and the ability to introduce diverse substituents on the isoxazole ring with good regioselectivity.

- Esterification of 4-bromobenzoic acid derivatives is a reliable and high-yielding step that facilitates the incorporation of the ethyl ester group.

- Friedel-Crafts acylation, while effective for introducing the 4-bromobenzoyl group, poses challenges in terms of environmental impact and operational complexity, especially at industrial scale.

- The use of modern catalysts and bases (e.g., cesium carbonate, imidazolium salts) improves reaction efficiency and selectivity in ester synthesis.

- Multi-step syntheses involving nitrile oxide cycloaddition followed by functional group transformations are well-documented in recent literature and provide a robust route to this compound.

The preparation of this compound is best achieved through a combination of nitrile oxide cycloaddition to form the isoxazole core and efficient esterification of 4-bromobenzoate intermediates. While Friedel-Crafts acylation remains a classical method for introducing the 4-bromobenzoyl group, its environmental and operational drawbacks limit its industrial appeal. Modern synthetic strategies employing catalytic systems and stepwise functional group transformations provide high yields and scalability, making them the preferred methods in research and production settings.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The isoxazole ring can undergo oxidation to form corresponding oxides using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

Major Products

Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Reduction: Alcohol derivatives of the original compound.

Oxidation: Oxidized isoxazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate has been investigated for its potential anticancer properties. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in cancer cells. A notable study demonstrated that derivatives of isoxazolecarboxylates exhibited significant cytotoxicity against various cancer cell lines, suggesting a promising avenue for cancer therapy development.

Mechanism of Action

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of specific signaling pathways that promote cell proliferation and survival. This includes targeting kinases involved in the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.

Biological Research Applications

Enzyme Inhibition Studies

This compound has also been utilized in studies aimed at identifying enzyme inhibitors. For instance, it has been tested against phosphatases, which are critical in various biological processes including signal transduction and cell cycle regulation. The ability to inhibit these enzymes could lead to therapeutic applications in diseases where phosphatase activity is dysregulated, such as cancer and diabetes.

Neuroprotective Effects

Recent research has explored the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier makes it a candidate for treating conditions like Alzheimer's disease. Studies have shown that it may reduce oxidative stress and inflammation in neuronal cells, contributing to neuroprotection.

Data Tables

The following table summarizes key findings from various studies on this compound:

Case Studies

Case Study 1: Anticancer Screening

In a study published by Walid Fayad, this compound was screened among a library of compounds for anticancer activity. The results indicated that this compound effectively inhibited the growth of several cancer cell lines, leading to further investigations into its mechanism of action and potential modifications to enhance efficacy.

Case Study 2: Neuroprotective Effects

A study focused on the neuroprotective properties of this compound demonstrated its ability to mitigate neuronal damage in models of oxidative stress. The findings suggested that the compound could be developed into a therapeutic agent for neurodegenerative disorders, warranting further exploration into its pharmacokinetics and safety profile.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isoxazole ring can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate with structurally similar compounds, focusing on substituent effects and physicochemical properties:

*Inferred molecular formula based on structural analogs.

Key Findings from Comparative Analysis

Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., NO₂ in ) increase electrophilicity at the benzoyl carbonyl, facilitating nucleophilic additions. Bromine, while less electron-withdrawing than NO₂, enhances stability via resonance and inductive effects.

Physicochemical Properties :

- Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or nitro analogs, impacting bioavailability .

- The naphthyl derivative’s high melting point (97–99°C) suggests stronger intermolecular forces compared to bromo/methoxy analogs.

Biological Relevance :

Biological Activity

Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 324.13 g/mol. The compound features a bromobenzoyl group attached to an isoxazole ring, which contributes to its unique chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoxazole Ring : This is achieved through a cyclization reaction involving a β-keto ester and hydroxylamine.

- Introduction of the 4-bromobenzoyl Group : This step is usually performed via Friedel-Crafts acylation using 4-bromobenzoyl chloride.

- Esterification : The final step involves esterifying the carboxylic acid group with ethanol in the presence of an acid catalyst.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, particularly enzymes and receptors involved in various physiological processes. The bromobenzoyl moiety enhances its binding affinity, potentially leading to inhibition or modulation of target activities.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Antimicrobial Activity : this compound has shown promising results against various bacterial strains, suggesting potential applications in treating infections.

- Anti-inflammatory Properties : Studies have indicated that the compound may reduce inflammation markers, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation, warranting further exploration in oncology research.

Case Studies

-

Antimicrobial Activity Study :

- In a study conducted on various bacterial strains, this compound demonstrated significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, indicating its potential as an alternative therapeutic agent.

-

Anti-inflammatory Research :

- A study focused on the compound's effect on inflammatory cytokines revealed a reduction in tumor necrosis factor-alpha (TNF-α) levels in vitro. This suggests that this compound could serve as a lead compound for developing anti-inflammatory drugs.

-

Anticancer Evaluation :

- In vitro assays on human cancer cell lines showed that the compound inhibited cell growth and induced apoptosis in a dose-dependent manner. Further studies are needed to elucidate the underlying mechanisms and confirm these findings in vivo.

Comparative Analysis

A comparison with similar compounds highlights the unique biological activity of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 4-(4-chlorobenzoyl)-3-isoxazolecarboxylate | Chlorobenzoyl | Moderate antibacterial activity |

| Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate | Fluorobenzoyl | Low anti-inflammatory effects |

| This compound | Bromobenzoyl | High antimicrobial and anticancer potential |

Q & A

Q. What synthetic routes are commonly employed for the preparation of Ethyl 4-(4-bromobenzoyl)-3-isoxazolecarboxylate, and what are the critical reaction parameters?

Methodological Answer: The synthesis typically involves multi-step protocols, including:

- Cyclocondensation : Reacting substituted benzamides with ethyl bromopyruvate in a toluene/dioxane solvent system (1:1) under reflux (24–72 h) to form the isoxazole core .

- Bromination : Using N-bromosuccinimide (NBS) in stoichiometric excess (3.5 equiv) at room temperature to introduce bromine at specific positions, achieving high yields (~85%) .

Critical parameters include solvent polarity (e.g., toluene vs. dioxane ratios), reaction time, and stoichiometric control of NBS to avoid over-bromination.

Q. How is the compound characterized structurally, and what analytical techniques are essential for validation?

Methodological Answer:

- FTIR : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-Br stretch at ~600 cm⁻¹) .

- NMR Spectroscopy :

- ¹H NMR : Identifies proton environments (e.g., aromatic protons at δ 7.5–7.7 ppm, ethoxy protons at δ 1.3–4.3 ppm) .

- ¹³C NMR : Assigns carbonyl carbons (δ 160–165 ppm) and quaternary carbons in the isoxazole ring .

- Chromatography : Silica gel column chromatography (petroleum ether/ethyl acetate gradients) ensures purity (>95%) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- PPE : Impervious gloves, sealed goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of particulates.

- Spill Management : Neutralize with inert adsorbents (e.g., Celite) and dispose of according to hazardous waste regulations .

Advanced Research Questions

Q. How can reaction yields be optimized for the bromination step in the synthesis of this compound?

Methodological Answer:

- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance NBS reactivity .

- Stoichiometry : A 1:3.5 molar ratio of substrate to NBS minimizes side products while ensuring complete bromination .

- Temperature Control : Slow warming from 0°C to 50°C prevents exothermic side reactions .

- Purification : Flash chromatography with cyclohexane/ethyl acetate gradients (0–30%) improves recovery .

Q. How to resolve contradictions in spectral data during characterization (e.g., unexpected peaks in ¹H NMR)?

Methodological Answer:

- Impurity Analysis : Use high-resolution mass spectrometry (HRMS) to detect trace byproducts (e.g., residual starting materials) .

- Solvent Artifacts : Verify deuterated solvent purity (e.g., chloroform-d) to exclude residual protonated solvent peaks .

- Dynamic Effects : Variable-temperature NMR can identify rotational isomers or tautomeric forms in the isoxazole ring .

Q. What strategies are effective for designing analogs of this compound with enhanced bioactivity?

Methodological Answer:

- Substituent Modulation : Replace the 4-bromobenzoyl group with electron-withdrawing groups (e.g., trifluoromethyl) to alter electron density and binding affinity .

- Scaffold Hybridization : Incorporate triazole or pyrazole moieties via click chemistry to improve pharmacokinetic properties .

- Structure-Activity Relationship (SAR) : Use molecular docking (e.g., Surflex module) to predict interactions with targets like acetyl-CoA carboxylase .

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

Methodological Answer:

- Enzyme Inhibition : ACC inhibition assays (IC₅₀ determination) using malonyl-CoA as a substrate .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2) to assess antiproliferative activity .

- Metabolic Stability : Microsomal incubation (human liver microsomes) with LC-MS analysis to measure half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.